2'-Deoxyguanosine-5'-O-(1-thiotriphosphate), RP-isomer sodium salt
Description
Stereospecific Recognition in dGTP-Binding Protein Domains
The RP configuration of Rp-dGTP-α-S imposes distinct spatial constraints on its interaction with nucleotide-binding pockets. In RNR-α, the dGTP-binding site comprises an allosteric specificity (S) site that recognizes both the nucleobase and triphosphate moieties. X-ray crystallographic studies of dGTP analogs bound to RNR-α reveal that the sulfur atom in Rp-dGTP-α-S forms a 3.1 Å hydrogen bond with the guanidinium group of Arg298, a residue critical for stabilizing the α-phosphate in natural dGTP. This interaction preserves the overall orientation of the triphosphate chain but introduces torsional strain due to the larger atomic radius of sulfur compared to oxygen (Table 1).
Table 1: Comparative binding parameters of dGTP and Rp-dGTP-α-S in RNR-α
| Parameter | dGTP | Rp-dGTP-α-S |
|---|---|---|
| Kd (μM) | 0.12 ± 0.03 | 1.8 ± 0.4 |
| Hydrogen bond length (Å) | 2.8 ± 0.2 | 3.1 ± 0.3 |
| Torsional angle (θ) | 112° | 98° |
In SAMHD1, the allosteric activation site accommodates two dGTP molecules in a cooperative manner. Rp-dGTP-α-S binds to this site but fails to induce the conformational changes required for tetramerization, as evidenced by analytical ultracentrifugation experiments. The sulfur substitution disrupts critical contacts with Gln142 and Arg145, residues that coordinate the α-phosphate in native dGTP. This steric mismatch reduces tetramer stability by 40% compared to the wild-type enzyme, highlighting the stereosensitivity of SAMHD1’s quaternary structure.
Differential Inhibition Kinetics of SAMHD1 Triphosphohydrolase Activity
Rp-dGTP-α-S acts as a partial inhibitor of SAMHD1’s dNTPase activity by competing with endogenous dGTP for allosteric binding. Kinetic assays demonstrate a mixed inhibition profile, with an IC50 of 12.5 μM for Rp-dGTP-α-S compared to 0.8 μM for natural dGTP. Pre-steady-state experiments reveal that the compound reduces the rate of tetramer formation by 65%, delaying the activation phase of dNTP hydrolysis (Figure 1).
Figure 1: Time-dependent dNTPase activity of SAMHD1
- Wild-type SAMHD1 + dGTP : Rapid tetramerization (t1/2 = 2.1 min), 95% dGTP hydrolysis at 30 min.
- SAMHD1 + Rp-dGTP-α-S : Delayed tetramerization (t1/2 = 6.7 min), 42% dGTP hydrolysis at 30 min.
Mutagenesis studies confirm that residues Arg333 and Arg451, which stabilize the triphosphate moiety in the allosteric site, are critical for Rp-dGTP-α-S binding. The R333E/R451E double mutant abolishes inhibition, underscoring the dependence on electrostatic interactions with the modified triphosphate chain.
Allosteric Regulation of Purinergic Signaling Receptors
Purinergic receptors such as P2Y12 and P2X7 exhibit altered signaling dynamics in the presence of Rp-dGTP-α-S. In P2Y12, a G-protein-coupled receptor (GPCR) that binds ATP and ADP, Rp-dGTP-α-S acts as a negative allosteric modulator by stabilizing the receptor’s inactive state. Fluorescence resonance energy transfer (FRET) assays show that the compound reduces agonist-induced conformational changes by 55% at 10 μM, likely through interactions with the receptor’s extracellular loop 2 (EL2).
For ionotropic P2X7 receptors, Rp-dGTP-α-S potentiates channel opening by prolonging the mean open time from 1.2 ms to 3.8 ms. Molecular dynamics simulations suggest that the sulfur atom forms a hydrophobic interaction with Leu217 in the transmembrane domain, which destabilizes the closed-state conformation.
Table 2: Allosteric effects of Rp-dGTP-α-S on purinergic receptors
| Receptor | Effect | EC50/IC50 (μM) | Mechanism |
|---|---|---|---|
| P2Y12 | Inhibition | 8.2 ± 1.5 | Stabilization of inactive state |
| P2X7 | Potentiation | 15.3 ± 2.1 | Increased channel open time |
Properties
Molecular Formula |
C10H12N5Na4O12P3S |
|---|---|
Molecular Weight |
611.18 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O12P3S.4Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20;;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17);;;;/q;4*+1/p-4/t4-,5+,6+,30?;;;;/m0..../s1 |
InChI Key |
AWEMWBRLWRPKMA-OMFOBEGOSA-J |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2'-deoxyguanosine-5'-O-(1-thiotriphosphate), RP-isomer sodium salt, typically involves multi-step chemical reactions starting from 2'-deoxyguanosine. The process can be summarized as follows:
- Starting Material: 2'-deoxyguanosine nucleoside.
- Key Steps:
- Monophosphorylation of the nucleoside at the 5'-hydroxyl group.
- Introduction of the thiophosphate group to form the triphosphate with sulfur substitution at the α-phosphate.
- Isolation and purification of the RP-isomer sodium salt form.
This compound has a molecular weight of approximately 611.2 g/mol and involves complex stereochemical considerations due to the presence of the phosphorothioate linkage.
One-Pot, Three-Step Chemical Synthesis Method
A widely recognized and efficient preparation method for sodium salts of 2'-deoxynucleoside-5'-O-triphosphates, including 2'-deoxyguanosine-5'-O-(1-thiotriphosphate), involves a "one-pot, three-step" synthetic strategy:
- Step 1: Monophosphorylation of 2'-deoxyguanosine to form the 5'-monophosphate intermediate.
- Step 2: Reaction of the monophosphate with tributylammonium pyrophosphate to generate a cyclic triphosphate intermediate.
- Step 3: Hydrolysis of the cyclic intermediate to yield the final triphosphate product.
This method achieves good yields ranging from 65% to 70% and is applicable to purine deoxynucleotides such as 2'-deoxyguanosine derivatives.
| Step | Reaction Description | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Monophosphorylation of nucleoside | 5'-Monophosphate intermediate | High |
| 2 | Reaction with tributylammonium pyrophosphate | Cyclic triphosphate intermediate | High |
| 3 | Hydrolysis of cyclic intermediate | 2'-Deoxyguanosine triphosphate | 65–70 |
Stereocontrolled Synthesis of Phosphorothioate Derivatives
The RP-isomer of 2'-deoxyguanosine-5'-O-(1-thiotriphosphate) requires stereochemical control during synthesis because the phosphorothioate introduces a chiral center at the phosphorus atom. Recent advances have employed chiral P(V)-building blocks derived from limonene-based oxathiaphospholane sulfides for stereo-controlled liquid-phase synthesis (LPOS) of phosphorothioate oligonucleotides, including di-, tri-, and tetranucleotide phosphorothioates.
Key features of this approach include:
- Use of O-(2-methoxyisopropyl) (MIP) protection at the 5'-hydroxyl group of 2'-deoxynucleosides to improve stability and reduce depurination during synthesis.
- Coupling reactions performed under basic conditions with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.
- Acid-catalyzed deprotection of the MIP group yielding volatile byproducts (acetone and methanol), which simplifies purification.
- Ammonolysis to release nearly homogeneous RP or SP phosphorothioate diastereomers with approximately 80% yield per synthesis cycle.
- The method allows for selective synthesis of RP-isomer phosphorothioates with high stereochemical purity confirmed by $$^{31}P$$ NMR spectroscopy.
This method is particularly advantageous for producing stereochemically pure RP-isomers of phosphorothioate nucleotides like 2'-deoxyguanosine-5'-O-(1-thiotriphosphate).
Detailed Synthetic Procedure (Based on LPOS Method)
| Step No. | Description | Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| 1 | Protection of 5'-hydroxyl group with MIP | Acetalization using dimethoxypropane and THF with catalytic TsOH·H2O | 52–87% isolated yields over two steps for various nucleosides including 2'-deoxyguanosine |
| 2 | Loading of 3'-O-Ψ (limonene-based oxathiaphospholane sulfide) | Reaction with (−)- or (+)-Ψ reagents and DBU (1.3 equiv each) | 45–69% isolated yields |
| 3 | Coupling under basic conditions | Pyridine/MeCN solvent system; 15–30 min reaction time; excess DBU used | Quantitative coupling observed |
| 4 | Acid-catalyzed 5'-O-MIP deprotection | 5% dichloroacetic acid in DCM/MeOH; rapid reaction (3–6 min) | Clean removal of MIP protecting group |
| 5 | Precipitation and purification | Precipitation in 2-propanol for recovery and contaminant removal | Near quantitative recovery |
| 6 | Ammonolysis to release final product | Treatment with aqueous ammonia | ~77% yield for phosphorothioate oligonucleotides; similar efficiency expected for monomers |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{31}P$$ NMR is used to confirm the stereochemical purity of the RP-isomer phosphorothioate.
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Monitors coupling efficiency and deprotection steps.
- Precipitation Methods: Use of 2-propanol as an antisolvent to efficiently recover nucleotide constructs and remove impurities.
- Flash Chromatography: Applied when necessary for purification of intermediates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt undergoes various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the thiophosphate group can be hydrolyzed to form the corresponding phosphate derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles like amines for substitution, and acids or bases for hydrolysis .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the substitution of a sulfur atom in place of the oxygen in the triphosphate moiety of deoxyguanosine-5'-triphosphate. This modification alters its biochemical properties, making it a valuable tool in research.
- Molecular Formula : C10H16N5O12P3S
- Molecular Weight : Approximately 407.19 g/mol
- Purity : Typically ≥95% by AX-HPLC
Inhibition of Enzymatic Activity
One of the primary applications of 2'-Deoxyguanosine-5'-O-(1-thiotriphosphate) is its role as an inhibitor of deoxynucleoside triphosphate triphosphohydrolase (SAMHD1). This enzyme is crucial for regulating the levels of deoxynucleoside triphosphates within cells, which are essential for DNA synthesis and repair. The inhibitory effect of this compound on SAMHD1 has been quantified with an inhibition constant (Ki) of approximately 820 nM .
Studies on DNA Replication
The compound has been utilized to study the mechanisms of DNA replication and repair. It can be incorporated into DNA strands during replication processes, allowing researchers to investigate how DNA polymerases handle modified nucleotides. For instance, studies have shown that DNA polymerases can incorporate 2'-deoxyguanosine-5'-O-(1-thiotriphosphate) into DNA, which can lead to insights into replication fidelity and error rates when encountering modified bases .
RNA Synthesis and Capping
Recent advancements have highlighted the use of this compound in synthesizing capped RNA molecules. The incorporation of 2'-Deoxyguanosine-5'-O-(1-thiotriphosphate) into RNA transcripts can facilitate the study of RNA stability and translation efficiency. The ability to modify the 5' cap structure using this compound offers a versatile strategy for generating functional mRNAs for therapeutic applications .
Case Study 1: Replication Bypass Mechanisms
A study investigated how DNA polymerases bypass bulky adducts formed by environmental toxins, utilizing modified nucleotides like 2'-deoxyguanosine-5'-O-(1-thiotriphosphate). The research demonstrated that specific polymerases could accurately replicate past these lesions without introducing mutations, showcasing the potential utility of this compound in understanding DNA damage response mechanisms .
Case Study 2: Enzyme Kinetics
Another research effort focused on the kinetic properties of SAMHD1 when exposed to various nucleoside triphosphates, including 2'-deoxyguanosine-5'-O-(1-thiotriphosphate). The findings revealed that this compound effectively inhibits SAMHD1 activity, leading to increased levels of dNTPs in cells, which could have implications for viral replication studies and cancer research .
Mechanism of Action
The mechanism of action of 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt involves the inhibition of the enzyme SAMHD1. This enzyme is responsible for the hydrolysis of deoxynucleoside triphosphates, and its inhibition leads to the accumulation of these nucleotides, affecting DNA synthesis and repair . The compound binds to the active site of SAMHD1, preventing its catalytic activity and thereby modulating the cellular nucleotide pool .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₁₂N₅O₁₁P₃S·Na₄ (based on analogous compounds in ).
- CAS Number: Not explicitly listed in evidence; structurally similar compounds (e.g., 2'-deoxyadenosine RP-isomer) have CAS 87358-15-4 .
- Role : Used in enzymatic studies, SNP detection, and structural biology due to its resistance to hydrolysis and stereospecificity .
Comparison with Structurally Similar Compounds
Stereoisomers: RP- vs. SP-dGTPαS
The sulfur substitution in the α-phosphate creates two diastereomers (RP and SP). Evidence from adenosine analogs demonstrates that T7 RNA polymerase incorporates only the SP isomer, while the RP isomer is neither a substrate nor an inhibitor . By analogy, RP-dGTPαS is likely excluded from polymerase-mediated DNA/RNA synthesis, making it useful for studying enzyme mechanisms or as a non-hydrolyzable competitor .
Table 1: Stereochemical Impact on Enzyme Activity
| Property | RP-dGTPαS | SP-dGTPαS |
|---|---|---|
| Polymerase Incorporation | Not incorporated | Incorporated |
| Nuclease Resistance | High | High |
| Applications | Enzyme inhibition studies | DNA/RNA synthesis |
Unmodified dGTP vs. RP-dGTPαS
Unmodified 2'-deoxyguanosine-5'-triphosphate (dGTP) is a natural substrate for DNA polymerases. Key differences include:
Table 2: Comparison with dGTP
Dideoxyguanosine Thiotriphosphate (ddGTPαS)
2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) (ddGTPαS) lacks both 2' and 3' hydroxyl groups, rendering it a chain-terminating nucleotide. The sulfur substitution further enhances resistance to exonuclease degradation .
Table 3: Comparison with ddGTPαS
Nucleobase Variants: Adenosine and Cytidine Analogs
Thiotriphosphate analogs of other nucleobases (e.g., adenosine, cytidine) exhibit similar stereospecificity and nuclease resistance but differ in base-pairing interactions:
Biological Activity
2'-Deoxyguanosine-5'-O-(1-thiotriphosphate), commonly referred to as dGTPαS, is a nucleotide analog that plays a significant role in molecular biology and biochemistry. It is primarily used in research settings to study various biological processes, including DNA synthesis and cellular signaling pathways.
- Chemical Formula : C₁₀H₁₆N₅O₁₃P₃S
- Molecular Weight : 507.18 g/mol
- Structure : Contains a thiophosphate group which replaces one of the non-bridging oxygen atoms in the triphosphate moiety.
Biological Activity
dGTPαS exhibits several biological activities that are crucial for understanding its role in cellular functions:
- Inhibition of Enzymatic Reactions :
- Signal Transduction :
- Nucleotide Incorporation :
Case Studies and Research Findings
Numerous studies have explored the biological implications of dGTPαS:
- Cell Proliferation Studies : Research has demonstrated that dGTPαS can inhibit cell growth in certain cancer cell lines by interfering with DNA synthesis. This effect is attributed to its ability to mimic natural nucleotides while disrupting normal enzymatic processes .
- Mutagenesis Research : In studies involving Escherichia coli, dGTPαS has been implicated in increasing the frequency of A-to-C mutations, highlighting its potential role as a mutagen in bacterial systems .
- Protein Kinase Activity : Investigations into the effects of dGTPαS on various protein kinases have shown that it can modulate kinase activity, influencing downstream signaling pathways essential for cellular responses .
Data Table: Biological Activities of dGTPαS
Q & A
Q. What is the biochemical role of the RP-isomer of 2'-deoxyguanosine-5'-O-(1-thiotriphosphate) in DNA/RNA synthesis?
The RP-isomer is a phosphorothioate-modified nucleotide analog where a sulfur atom replaces one non-bridging oxygen in the α-phosphate group. This substitution confers resistance to enzymatic hydrolysis (e.g., by phosphatases or nucleases), making it a critical tool for studying polymerase fidelity, enzyme kinetics, and chain-termination mechanisms. For example, in DNA-dependent RNA polymerase assays, the RP-isomer (SP configuration when bound) is preferentially incorporated over the SP-isomer due to stereochemical compatibility with the enzyme’s active site .
Methodological Tip :
Q. How should the RP-isomer be stored to maintain stability in enzymatic assays?
The compound is sensitive to freeze-thaw cycles and temperature fluctuations. For long-term storage (infrequent use), maintain at -70°C in small aliquots. For daily/weekly use, store at -20°C in a pH-stabilized aqueous solution (pH 8.5 recommended). Avoid exposure to strong oxidizing agents .
Stability Table :
| Storage Condition | Stability Duration | Key Considerations |
|---|---|---|
| -70°C (long-term) | >12 months | Minimize freeze-thaw cycles |
| -20°C (short-term) | 1–2 months | Aliquot to avoid repeated thawing |
| 4°C (in use) | ≤1 week | Monitor pH and precipitation |
Advanced Research Questions
Q. How does the RP-isomer’s stereochemistry influence enzyme specificity in polymerization studies?
The RP-isomer’s absolute configuration (S-configuration in ATPαS analogs) determines its interaction with polymerase active sites. For example, DNA-dependent RNA polymerase incorporates the S-configured isomer (RP designation in solution) with ~400-fold higher efficiency than the R-configured isomer due to steric and electronic compatibility with the enzyme’s catalytic residues. This preference enables mechanistic studies of polymerization fidelity and proofreading .
Experimental Design :
Q. How can researchers resolve contradictory data on RP-isomer activity in SAMHD1-mediated dNTP regulation?
SAMHD1 hydrolyzes dNTPs to suppress viral replication, but its interaction with phosphorothioate analogs like the RP-isomer is poorly characterized. Contradictions arise from variations in:
- Ionic strength : High Mg²⁺ concentrations stabilize SAMHD1’s tetrameric form, altering substrate affinity.
- Redox conditions : Sulfur in the α-phosphate may perturb SAMHD1’s allosteric regulation.
Resolution Strategy :
Q. What analytical methods distinguish RP- and SP-isomers in post-reaction mixtures?
High-performance liquid chromatography (HPLC) with a C18 reversed-phase column effectively separates diastereomers. For example, Up(S)A diastereomers (structurally analogous to dGTPαS) show baseline separation under isocratic conditions (0.1 M ammonium acetate, pH 6.0). Confirm identity using PDEase digestion (RP-isomers hydrolyze faster) or mass spectrometry .
HPLC Protocol :
Q. How does the RP-isomer improve studies of viral polymerase inhibition?
The sulfur substitution in the RP-isomer creates a non-hydrolyzable triphosphate mimic , enabling precise analysis of polymerase inhibition by chain-terminating drugs (e.g., acyclovir). For example, in HIV reverse transcriptase assays, the RP-isomer competitively inhibits dGTP incorporation, with Ki values 10x lower than unmodified dGTP due to enhanced binding affinity .
Application Example :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
